4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
The compound “4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds . The molecule also contains a diethylaminoethyl group, which is a common moiety in many pharmaceuticals, including local anesthetics like procaine .
Scientific Research Applications
Fluorescence Labeling and Molecular Probes
Quinoline derivatives, including those related to the specified compound, have been evaluated for their fluorescence properties, highlighting their potential as molecular fluorescent probes. The structural modifications, such as the introduction of amino groups, can significantly affect their fluorescence characteristics, making them suitable for binding to biomolecules and serving as fluorescent labels in biological and chemical research (Motyka et al., 2011).
Mass Spectrometry and Fragmentation Studies
The derivatization of carbohydrates with quinoline derivatives for mass spectrometry analysis exemplifies another application. These derivatives facilitate the electrospray ionization and collision-induced dissociation processes, enabling detailed structural analysis of complex biomolecules. Such applications underscore the utility of quinoline compounds in enhancing analytical methodologies in biochemistry and molecular biology (Harvey, 2000).
Chemical Synthesis and Oxidation Reactions
Quinolone derivatives exhibit interesting chemical reactivities, such as undergoing oxidation reactions to form nitroxide radicals. This property is valuable in synthetic organic chemistry, especially for the synthesis of novel compounds with potential biological activities. The understanding of these oxidation processes is crucial for developing new synthetic routes and compounds (Staško et al., 2014).
Potential Therapeutic Applications
Research on quinoline derivatives has also explored their potential as anticancer agents and fluorescence agents. These studies indicate the broad utility of such compounds in medical research, particularly in the development of new treatments and diagnostic tools. The ability to synthesize and modify quinoline compounds provides a pathway to discovering novel therapeutic agents (Funk et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[2-(diethylamino)ethylamino]-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-3-23(4-2)15-14-22-19-17-12-8-9-13-18(17)24(16-10-6-5-7-11-16)21(26)20(19)25(27)28/h5-13,22H,3-4,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNLFUPLTNOJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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